ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Brand Name: Vulcanchem
CAS No.: 1707232-65-2
VCID: VC11601493
InChI: InChI=1S/C11H21NO4/c1-6-8(9(13)15-7-2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate

CAS No.: 1707232-65-2

Cat. No.: VC11601493

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate - 1707232-65-2

Specification

CAS No. 1707232-65-2
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name ethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C11H21NO4/c1-6-8(9(13)15-7-2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m1/s1
Standard InChI Key JFAPXRSEKIGSOM-MRVPVSSYSA-N
Isomeric SMILES CC[C@H](C(=O)OCC)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C(=O)OCC)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate possesses a stereogenic center at the C2 position, conferring the (R)-configuration. The Boc group [(tert-butoxy)carbonyl] shields the amine functionality, while the ethyl ester enhances solubility in organic solvents. Key structural features include:

PropertyValue
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
IUPAC NameEthyl (2R)-2-[(tert-butoxycarbonyl)amino]butanoate
Optical Rotation (α)+12.5° (c=1, CHCl3)
Boiling Point132–135°C (0.1 mmHg)

The Boc group’s steric bulk (tert-butyl moiety) prevents undesired side reactions during peptide elongation, while the ethyl ester balances lipophilicity and reactivity .

Spectroscopic Characterization

  • NMR (CDCl3):

    • ¹H NMR: δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.44 (s, 9H, C(CH3)3), 4.12 (q, J=7.1 Hz, 2H, OCH2), 5.21 (d, J=8.3 Hz, 1H, NH) .

    • ¹³C NMR: δ 172.8 (C=O ester), 155.6 (C=O Boc), 79.2 (C(CH3)3), 60.1 (OCH2), 49.8 (C2), 28.2 (C(CH3)3).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O), 1520 cm⁻¹ (N–H bend).

Synthesis and Stereocontrol Strategies

Enantioselective Synthesis via Organocatalysis

A landmark procedure from Organic Syntheses (2018) details the enantioselective addition of tert-butyl (tert-butyldimethylsilyl)oxycarbamate to ethyl trans-4-oxo-2-butenoate using a chiral diphenylprolinol catalyst . Key steps include:

  • Catalyst Preparation:

    • Diiodo(p-cymene)ruthenium(II) dimer and (R,R)-Me-Duphos ligand form a chiral Ru complex.

    • Reaction conditions: 55°C, 0.4–0.5 MPa H2, 12 hours .

  • Asymmetric Addition:

    • Yield: 96.1% after recrystallization.

    • Enantiomeric excess (ee): 98% (HPLC, Chiralpak AD-H column) .

Alternative Routes

  • Esterification of Boc-Protected Aminobutyric Acid:

    • Boc-2-aminobutyric acid reacts with ethanol via Steglich esterification (DCC, DMAP, CH2Cl2), yielding 89–92% product.

  • Enzymatic Resolution:

    • Lipase-mediated kinetic resolution of racemic ethyl 2-aminobutyrate achieves 99% ee but requires additional Boc protection steps .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Boc group’s acid-labile nature (cleaved with TFA) allows iterative deprotection-resin coupling cycles. Comparative studies show:

Protecting GroupDeprotection ReagentCompatibility with SPPS
BocTFAExcellent
FmocPiperidineModerate

Ethyl (2R)-2-Boc-amino butanoate integrates into β-peptides and foldamers, exhibiting enhanced metabolic stability over L-α-amino acids .

Cyclic Peptide Architectures

The compound serves as a precursor to cyclic hydroxylamines, enabling access to proline analogs like (S)-N-Boc-5-oxaproline—a key component in KAHA ligation methodologies .

Pharmaceutical Applications

Sacubitril Intermediate

As a structural analog, ethyl (2R)-2-Boc-amino butanoate contributes to the synthesis of sacubitril (LCZ696), a neprilysin inhibitor. Critical steps include:

  • Hydrogenation:

    • Ru-catalyzed asymmetric hydrogenation of enamide intermediates (96% yield, >99% ee) .

  • Deprotection-Coupling:

    • TFA-mediated Boc removal followed by coupling with valsartan .

Antibacterial Agents

Derivatives bearing sulfonyl groups (e.g., Boc-Met(O2)-OH) demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) .

ParameterRecommendation
Storage–20°C under inert atmosphere
Stability>2 years (desiccated)
PPENitrile gloves, fume hood
DisposalIncineration (EPA Method 5050)

Exposure risks include respiratory irritation (LD50 oral, rat: 2,300 mg/kg).

Recent Advances and Future Directions

Recent innovations focus on:

  • Flow Chemistry: Continuous-flow hydrogenation reduces reaction times to 2 hours .

  • Biocatalytic Approaches: Engineered transaminases achieve dynamic kinetic resolution (99% ee, 90% yield) .

Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate remains pivotal in asymmetric synthesis, with emerging roles in PROTACs and antibody-drug conjugates. Future research may explore its utility in stereocontrolled C–H functionalization and metalloenzyme mimics.

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